

The Discovery and History of Hippeastrine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hippeastrine (Hydrobromide)*

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Abstract

Hippeastrine, a naturally occurring Amaryllidaceae alkaloid, has garnered significant interest within the scientific community for its notable cytotoxic and antiviral properties. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to Hippeastrine and its hydrobromide salt. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical properties, isolation, and biological activities.

Introduction

Hippeastrine is a homolycorine-type Amaryllidaceae alkaloid first isolated in the mid-20th century.[1] Structurally, it is an indole alkaloid characterized by a delta-lactone, a secondary alcohol, and an organic heteropentacyclic compound.[2] Its hydrobromide salt is a common form used in research. This document details the timeline of its discovery, its physicochemical characteristics, and the experimental methodologies employed in its study.

Discovery and History

The first reported isolation of Hippeastrine dates back to 1956 by H. G. Boit.[1][3] In his work published in *Chemische Berichte*, Boit detailed the extraction of several alkaloids, including Hippeastrine, from the plant *Hippeastrum vittatum*. [1] This initial discovery laid the groundwork for future phytochemical investigations into the Amaryllidaceae family, which is now recognized as a rich source of diverse and biologically active alkaloids.[1][4]

Subsequent studies have identified Hippeastrine in various other species of the Amaryllidaceae family, such as *Hippeastrum puniceum* and *Hymenocallis littoralis*.^[2] The hydrobromide salt of Hippeastrine is frequently utilized in pharmacological studies, and it is identified by the CAS number 22352-41-6.^[2]

Physicochemical Properties

Hippeastrine and its hydrobromide salt possess distinct physicochemical properties that are crucial for their handling, formulation, and biological activity. While specific experimental data for the hydrobromide salt is limited in publicly available literature, the properties of the free base are well-documented.

Table 1: Physicochemical Properties of Hippeastrine

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₇ NO ₅	PubChem ^[2]
Molecular Weight	315.32 g/mol	PubChem ^[2]
IUPAC Name	(2S,3S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.0 ^{2,10} .0 ^{3,7} .0 ^{15,19}]icosa-1(20),7,13,15(19)-tetraen-12-one	PubChem ^[2]
CAS Number	477-17-8	PubChem ^[2]
Hippeastrine HBr CAS	22352-41-6	PubChem ^[2]
Topological Polar Surface Area	68.2 Å ²	PubChem ^[2]
Hydrogen Bond Donor Count	1	PubChem ^[2]
Hydrogen Bond Acceptor Count	6	PubChem ^[2]
XLogP3-AA	0.7	PubChem ^[2]

Experimental Protocols

Isolation of Hippeastrine

While the specific details of the original 1956 isolation by H. G. Boit require access to the original publication, modern phytochemical studies have established standardized methods for the extraction and purification of Hippeastrine from plant sources.

General Protocol for Isolation from *Hippeastrum* Bulbs:

- **Extraction:** Air-dried and powdered plant material (e.g., bulbs of *Hippeastrum* species) is extracted with a polar solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).
- **Acid-Base Partitioning:** The crude extract is concentrated under reduced pressure, and the residue is subjected to an acid-base extraction. The extract is acidified (e.g., with 2% sulfuric acid), and the acidic solution is washed with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with ammonium hydroxide to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to isolate the alkaloid fraction.
- **Chromatographic Purification:** The crude alkaloid extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures of increasing polarity). Fractions are monitored by thin-layer chromatography (TLC).
- **Final Purification:** Fractions containing Hippeastrine are combined and further purified by preparative TLC or recrystallization to yield the pure alkaloid.

Synthesis of Hippeastrine Hydrobromide

The hydrobromide salt of Hippeastrine can be prepared by treating a solution of the free base in a suitable solvent (e.g., ethanol or methanol) with a solution of hydrobromic acid.

General Protocol:

- Dissolve purified Hippeastrine in a minimal amount of a suitable alcohol (e.g., anhydrous ethanol).
- Add a stoichiometric amount of a standardized solution of hydrobromic acid in the same solvent dropwise with stirring.

- The Hippeastrine hydrobromide salt will precipitate out of the solution.
- The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

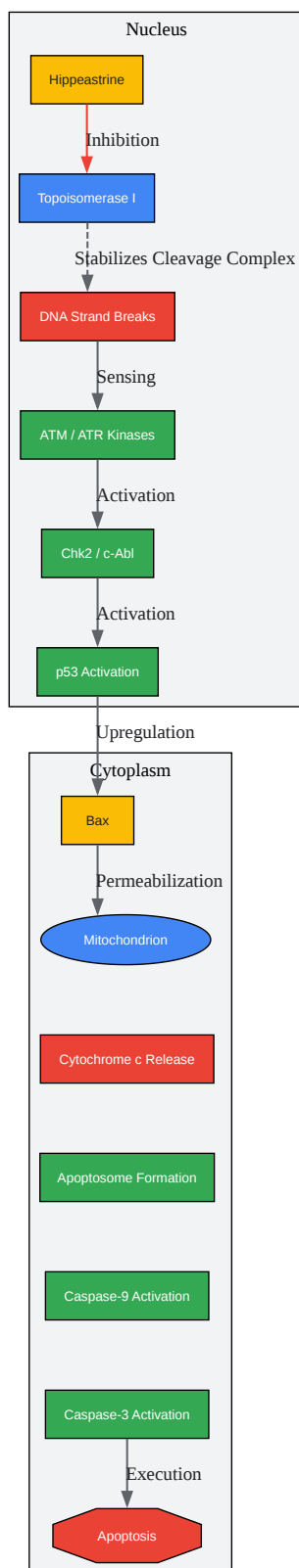
Biological Activities and Mechanism of Action

Hippeastrine has demonstrated a range of biological activities, with its cytotoxic and antiviral effects being the most extensively studied.

Cytotoxic Activity and Topoisomerase I Inhibition

Hippeastrine exhibits significant cytotoxic activity against various cancer cell lines. This activity is, at least in part, attributed to its function as a topoisomerase I inhibitor. Topoisomerase I is a crucial enzyme involved in relieving torsional strain in DNA during replication and transcription. By inhibiting this enzyme, Hippeastrine leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.

The inhibition of Topoisomerase I by compounds like Hippeastrine initiates a cascade of cellular events that lead to apoptosis. This signaling pathway is a critical area of cancer research.



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Topoisomerase I Inhibition-Induced Apoptosis Pathway.

Antiviral Activity

Hippeastrine has also been identified as a potent antiviral agent. Notably, it has shown activity against the Zika virus (ZIKV).[5] While the precise mechanism of its anti-ZIKV action is still under investigation, studies have shown that it can block and clear the infection in vitro.[5]

Conclusion

Hippeastrine, since its initial discovery in 1956, has emerged as a promising natural product with significant therapeutic potential. Its hydrobromide salt serves as a valuable tool for ongoing research into its cytotoxic and antiviral properties. The elucidation of its mechanism of action, particularly its role as a topoisomerase I inhibitor, has opened avenues for its potential development as an anticancer agent. Further research is warranted to fully understand its therapeutic applications and to explore the full potential of this fascinating Amaryllidaceae alkaloid.

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- To cite this document: BenchChem. [The Discovery and History of Hippeastrine Hydrobromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12298389#discovery-and-history-of-hippeastrine-hydrobromide]

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